N-(5-carbamoyl-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-(5-carbamoyl-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine core, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodioxepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepine ring.
Substitution Reactions: Introduction of the methoxy group at the 8th position can be achieved through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves coupling the benzodioxepine derivative with 5-carbamoyl-2-methylphenylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for potential therapeutic applications.
Medicine
In medicine, derivatives of this compound might be explored for their potential as drug candidates, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(5-carbamoyl-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxepine core could facilitate binding to hydrophobic pockets, while the carbamoyl and methoxy groups might engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-carbamoyl-2-methylphenyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide
- (5-Carbamoyl-2-methylphenyl)boronic acid
Uniqueness
Compared to similar compounds, N-(5-carbamoyl-2-methylphenyl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its benzodioxepine core, which imparts unique chemical reactivity and potential biological activity. The presence of both carbamoyl and methoxy groups further enhances its versatility in chemical reactions and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactivity, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(5-carbamoyl-2-methylphenyl)-7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide |
InChI |
InChI=1S/C19H20N2O5/c1-11-4-5-12(18(20)22)8-14(11)21-19(23)13-9-16-17(10-15(13)24-2)26-7-3-6-25-16/h4-5,8-10H,3,6-7H2,1-2H3,(H2,20,22)(H,21,23) |
InChI Key |
BLMDKHZSHIMRQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC3=C(C=C2OC)OCCCO3 |
Origin of Product |
United States |
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